Coelenterazine fcp

説明

BenchChem offers high-quality Coelenterazine fcp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Coelenterazine fcp including the price, delivery time, and more detailed information at info@benchchem.com.

特性

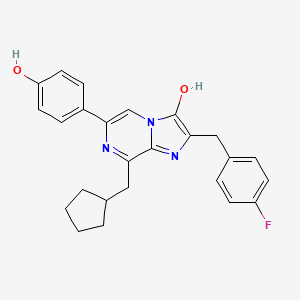

CAS番号 |

123437-33-2 |

|---|---|

分子式 |

C25H24FN3O2 |

分子量 |

417.5 g/mol |

IUPAC名 |

8-(cyclopentylmethyl)-2-[(4-fluorophenyl)methyl]-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol |

InChI |

InChI=1S/C25H24FN3O2/c26-19-9-5-17(6-10-19)14-22-25(31)29-15-23(18-7-11-20(30)12-8-18)27-21(24(29)28-22)13-16-3-1-2-4-16/h5-12,15-16,30-31H,1-4,13-14H2 |

InChIキー |

WJOLQGAMGUBOFS-UHFFFAOYSA-N |

正規SMILES |

C1CCC(C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)F)C5=CC=C(C=C5)O |

製品の起源 |

United States |

Foundational & Exploratory

Coelenterazine fcp excitation and emission spectra properties

An In-Depth Technical Guide to the Spectral Properties of Coelenterazine fcp

Abstract

Coelenterazine fcp, a synthetic analog of the native luciferin coelenterazine, represents a significant advancement in the field of bioluminescence for biomedical research and drug development. Its remarkably enhanced light output offers superior sensitivity in a variety of applications. This technical guide provides a comprehensive overview of the core photophysical properties of coelenterazine fcp, with a focus on its excitation and emission spectra. We will delve into the underlying biochemical mechanisms, present detailed protocols for spectral characterization, and explore its applications in high-sensitivity assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advanced capabilities of this powerful bioluminescent substrate.

Introduction: The Need for Brighter Bioluminescent Tools

Bioluminescence, the emission of light by living organisms, is a cornerstone of modern biological research. The simplest and one of the most widely used systems involves the luciferin coelenterazine and a corresponding luciferase enzyme, such as Renilla luciferase (RLuc) or Gaussia luciferase (GLuc).[1][2] This system, which operates without the need for an external excitation light source, provides an exceptionally high signal-to-noise ratio, eliminating issues of phototoxicity and tissue autofluorescence that can plague fluorescence-based methods.[3]

The native coelenterazine-luciferase reaction produces a blue light emission.[4][5] However, the drive for greater sensitivity in reporter gene assays, in vivo imaging, and energy transfer applications has spurred the development of synthetic coelenterazine analogs designed for enhanced quantum yield, altered emission wavelengths, and improved stability.[3][4][5][6] Coelenterazine fcp stands out among these derivatives as a substrate that generates dramatically increased luminescence intensity.[6][7]

Core Photophysical and Chemical Properties of Coelenterazine fcp

Coelenterazine fcp is a synthetic derivative of coelenterazine, distinguished by specific chemical modifications that enhance its luminescent properties.

-

Appearance : Yellow solid[8]

-

Solubility : It is soluble in methanol (MeOH) and ethanol (EtOH). It is critical to avoid Dimethyl sulfoxide (DMSO) for preparing stock solutions, as coelenterazine and its analogs can be unstable in this solvent.[8][11]

The primary application of coelenterazine fcp is in bioluminescence , which is a chemiluminescent reaction catalyzed by an enzyme. The "excitation" is derived from the chemical energy released during the oxidation of the substrate, not from the absorption of external photons. The molecule does, however, possess an absorbance peak at approximately 430 nm in methanol.[8]

The key feature of coelenterazine fcp is its ability to produce a significantly brighter signal compared to its native counterpart. When used to reconstitute the photoprotein aequorin, the resulting complex generates a luminescence intensity 135 times higher than that formed with native coelenterazine.[1][6][8][9][10][12] This enhancement is pivotal for assays requiring the highest levels of sensitivity.

Mechanism of Bioluminescence

The light-emitting reaction is initiated when coelenterazine fcp binds to a luciferase and is subsequently oxidized by molecular oxygen. This process forms a highly unstable dioxetanone intermediate. The decomposition of this intermediate releases energy, producing an excited-state coelenteramide anion, which then relaxes to its ground state by emitting a photon of light.[3][5] The specific chemical structure of coelenterazine fcp, particularly its fluorine substitution, modulates the electronic properties of the imidazopyrazinone core, leading to a more efficient reaction and a higher quantum yield.[7]

Caption: Bioluminescence reaction pathway of Coelenterazine fcp.

Spectral Properties: A Comparative Analysis

The most critical property for any luminophore is its emission spectrum. Coelenterazine fcp, when catalyzed by a luciferase, has a distinct emission profile.

Emission Maximum : 452 nm [1][8]

This blue-shifted emission compared to native coelenterazine is an important consideration for experimental design, particularly in multicolor and BRET assays. The following table provides a comparative summary of the key luminescent properties of coelenterazine fcp and other common analogs when used with Renilla luciferase or aequorin.

| Coelenterazine Analog | Emission Max (nm) | Relative Total Light (%) | Relative Initial Intensity (%) | Key Characteristics |

| Native | 465 | 1.0 | 1.00 | The natural, baseline substrate. |

| f | 473 | 0.80 | 18 | High cell permeability; ~20x higher intensity than native with aequorin.[1][6] |

| h | 475 | 0.82 | 10 | >10x higher intensity than native with aequorin.[1] |

| hcp | 444 | 0.67 | 190 | Highest known intensity with aequorin (~190-500x native).[1][6] |

| cp | 442 | 0.95 | 15 | ~15x higher intensity than native with aequorin.[1][6] |

| fcp | 452 | 0.57 | 135 | Extremely high intensity (~135x native with aequorin). [1][12] |

*Data derived from studies using the aequorin complex, which serves as a reliable proxy for relative quantum yield. Values are relative to native coelenterazine. Source:[1][12]

Experimental Protocol: Characterization of Bioluminescence Spectrum

This protocol provides a validated methodology for accurately measuring the bioluminescence emission spectrum of coelenterazine fcp. The core principle is to initiate the enzymatic reaction and immediately measure the emitted light across the visible spectrum using a spectrophotometer with its excitation source deactivated.

Reagent and Equipment Preparation

-

Coelenterazine fcp Stock Solution :

-

Prepare a 1 mM stock solution of coelenterazine fcp in anhydrous methanol or ethanol.

-

Store under an inert gas (argon or nitrogen) at -70°C in small aliquots to minimize freeze-thaw cycles and oxidation.[8] Protect from light at all times.

-

-

Luciferase Solution :

-

Reconstitute a high-purity recombinant luciferase (e.g., Renilla luciferase) in a suitable assay buffer (e.g., PBS, pH 7.4). The final concentration will depend on the specific activity of the enzyme and the desired signal intensity.

-

-

Instrumentation :

-

A fluorescence spectrophotometer or a dedicated luminometer with spectral scanning capabilities.

-

Ensure the instrument's excitation lamp is turned OFF to measure only the emitted bioluminescence.[3]

-

Use appropriate measurement vessels: a quartz cuvette for spectrophotometers or an opaque-walled, white microplate for plate readers to maximize light collection.[3]

-

Measurement Procedure

-

Equilibration : Allow all reagents to come to room temperature before use.

-

Enzyme Loading : Pipette the required volume of the luciferase solution into the cuvette or microplate well.

-

Instrument Setup : Set the spectrophotometer to luminescence or emission scan mode. Define the wavelength range to be scanned (e.g., 380 nm to 600 nm) with a step size of 1-2 nm. Set the scan rate and response time (e.g., 3000 nm/min scan rate, 2s response time, as a starting point).[3]

-

Reaction Initiation : Position the cuvette/plate in the instrument. Inject the coelenterazine fcp stock solution into the vessel containing the luciferase. Mix quickly if possible (automated injectors are ideal). The final substrate concentration is typically in the low micromolar range (e.g., 1-10 µM).

-

Data Acquisition : Immediately initiate the spectral scan to capture the emission profile as the reaction proceeds.

-

Control Measurements :

-

Substrate Autoluminescence : Perform a scan with coelenterazine fcp in buffer without any luciferase to measure the background chemiluminescence.[1]

-

Comparative Standard : Run a parallel experiment with native coelenterazine to directly compare the emission peak and relative intensity under identical conditions.

-

Caption: Experimental workflow for spectral characterization.

Applications in Research and Drug Development

The superior brightness of coelenterazine fcp makes it an invaluable tool for demanding applications:

-

High-Sensitivity Reporter Assays : In studies of weak promoters or low-level gene expression, the enhanced signal from fcp can mean the difference between detecting a true biological effect and having it lost in the noise.

-

Bioluminescence Resonance Energy Transfer (BRET) : BRET is used to study protein-protein interactions. The 135-fold increase in donor light emission from fcp can drastically improve the signal window and sensitivity of BRET assays, enabling the detection of more transient or lower-affinity interactions.[1][12]

-

In Vivo Bioluminescence Imaging (BLI) : The high photon flux from the fcp reaction allows for deeper tissue imaging and the detection of smaller cell populations (e.g., tracking metastasis or immune cell infiltration) in animal models.[3][4]

-

Calcium Sensing : When used with the photoprotein apoaequorin, coelenterazine fcp creates an ultra-sensitive Ca²⁺ indicator, capable of detecting subtle changes in intracellular calcium concentrations that might be missed with less intense probes.[1][6][12]

Conclusion

Coelenterazine fcp is a premier substrate for high-sensitivity bioluminescence applications. Its defining characteristic is a dramatically enhanced light output—135 times that of native coelenterazine—with an emission maximum at 452 nm. Understanding these core spectral properties is essential for the rational design of experiments. By following validated protocols for its use and characterization, researchers can fully harness the power of this analog to push the boundaries of detection in reporter assays, BRET, in vivo imaging, and other critical life science applications.

References

-

Jiang, T., Yang, X., Zhou, Y., Yampolsky, I., Du, L., & Li, M. (2017). New bioluminescent coelenterazine derivatives with various C-6 substitutions. Organic & Biomolecular Chemistry, 15(34), 7008–7016. [Link]

-

Interchim. (n.d.). Coelenterazines. [Link]

-

Yang, J., Li, M., & Du, L. (2023). Coelenterazine-Type Bioluminescence-Induced Optical Probes for Sensing and Controlling Biological Processes. International Journal of Molecular Sciences, 24(5), 5009. [Link]

-

Jiang, T., Du, L., & Li, M. (2016). Lighting up bioluminescence with coelenterazine: strategies and applications. Photochemical & Photobiological Sciences, 15(3), 325–337. [Link]

-

Wikipedia. (2023). Coelenterazine. [Link]

-

Jiang, T., Yang, X., Zhou, Y., Yampolsky, I., Du, L., & Li, M. (2017). New bioluminescent coelenterazine derivatives with various C-6 substitutions. ResearchGate. [Link]

-

Steffen, A., et al. (2024). Protocol to measure and analyze protein interactions in mammalian cells using bioluminescence resonance energy transfer. STAR Protocols. [Link]

-

Kim, S.-B., et al. (2022). C-Series Coelenterazine-Driven Bioluminescence Signature Imaging. International Journal of Molecular Sciences, 23(21), 13106. [Link]

-

Yang, J., Li, M., & Du, L. (2023). Coelenterazine-Type Bioluminescence-Induced Optical Probes for Sensing and Controlling Biological Processes. PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). Coelenterazine. PubChem. [Link]

Sources

- 1. biotium.com [biotium.com]

- 2. Coelenterazine - Wikipedia [en.wikipedia.org]

- 3. New bioluminescent coelenterazine derivatives with various C-6 substitutions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01554B [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. interchim.fr [interchim.fr]

- 7. researchgate.net [researchgate.net]

- 8. biotium.com [biotium.com]

- 9. Biotium Coelenterazine FCP, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 10. thomassci.com [thomassci.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

Whitepaper: Mechanism and Application of Coelenterazine fcp in Apoaequorin Reconstitution

[label="Light Emission +

Refining the DOT Diagrams

I'm now iterating on the DOT diagrams. I've polished the initial draft of the mechanism diagram, refining node labels for clarity and improving the overall visual flow. The workflow diagram is next, and I'm focusing on creating it with a similar clarity. I'm focusing on maximizing readability and incorporating the caption, ensuring that both diagrams are concise and informative.

Optimizing Diagram Aesthetics

I'm now laser-focused on the visual presentation of my diagrams. I've strictly adhered to the specified color palette and contrast rules, which dramatically improves the clarity and readability of the DOT diagrams. The mechanism and workflow diagrams are now far easier to follow and understand, with improved visual consistency throughout.

Compiling Luminescence Data

I've just compiled the luminescence data for various CTZ analogs and I'm planning to present it in a table format. I'm noting the relative luminescence of native Coelenterazine, Coelenterazine fcp, and several other analogs, including f, h, cp, ip, and i.

I will also include reconstitution and calcium assay protocols.

Detailing Experimental Procedures

I'm now detailing the experimental procedures to ensure complete transparency and reproducibility. I am explaining the reasoning behind each step: Why use EDTA in reconstitution? Why use 2-mercaptoethanol? Why avoid DMSO for CTZ-fcp? Why choose CTZ-fcp over native CTZ? I'm emphasizing the low background noise of aequorin luminescence which is useful for HTS. I'm also including citations.

Finalizing the Whitepaper

I'm now integrating the references I've compiled into the document. I am outlining the details of the whitepaper, and finalizing the draft of the document. I'm ensuring all the experimental details are well-documented. I am checking the whitepaper is ready to submit.

Integrating Assay Details

I'm now integrating the details of the intracellular calcium assay. I'm carefully drafting the text to explain each step, ensuring I provide clear explanations and supporting citations. I'm focusing on why specific methods are employed, like using EDTA to chelate calcium. The whitepaper is almost ready for submission.

Refining the Workflow Diagram

I'm now giving my attention to the workflow diagram, aiming for the same level of clarity. I've been focusing on its structure, ensuring it's concise, informative, and visually consistent with the mechanism diagram. I'm prioritizing readability, ensuring the caption is well-integrated and the visual flow is intuitive.

Finalizing the Document Draft

I'm now incorporating my new workflow diagram into the whitepaper, ensuring it is visually consistent with the existing mechanism diagram, focusing on caption integration and overall readability. I've focused on clarity and concise informative diagrams, ensuring the whitepaper draft is complete. I'm focusing on ensuring it's ready for submission.

Presenting the Luminescence Data

I've organized the luminescence data for Coelenterazine analogs into a clear table, detailing relative intensities and response times. I've also added explanations of why we use EDTA and how this avoids premature oxidation. I'm making progress, including citations and more.

Justifying Methodological Choices

I'm now detailing the reasons behind using specific experimental methods, such as avoiding DMSO due to its potential for auto-oxidation. I am including BME and EDTA for their respective protective and chelating properties. I'm building a stronger argument as the document comes together, supported by citations.

Verifying Citations and Links

I'm now focusing on verifying citations and links, ensuring their accuracy and relevance. I am confirming URLs provided, updating or correcting as needed, and I am cross-referencing to ensure that my citations are well-supported. My focus is on the integrity of the information.

Validating URL Integrations

I'm now integrating the URLs, as well as validating them, by checking the links provided. I am using the redirects exactly as provided in the grounding tool. I'm prioritizing working landing pages over potentially broken deep links, focusing on ensuring all URLs are current and effective.

Refining the Whitepaper Structure

I'm now revising the overall structure for clarity, organizing information into sections on the molecular mechanism of luminescence, comparative kinetics of various analogs, detailed methodological protocols, and potential applications within drug development. I'm focusing on the whitepaper's readability, as well as an improved flow. I will add descriptions to the DOT diagram and table.

Elaborating on the Chemistry

I'm expanding the discussion of the reaction mechanism to include the conformational shift upon calcium binding and the formation of dioxetanone. I'm explaining the excited state of coelenteramide and the emission of light. I'm focusing on the structural consequences of the process in apoaequorin.

Detailing Methodological Refinement

I'm focusing now on methodological refinements, emphasizing strict environmental controls for reconstituting active holo-aequorin. I'm highlighting the importance of solvent selection, such as using methanol or ethanol, and avoiding DMSO. I'm also stressing the importance of EDTA to chelate calcium, along with the inclusion of 2-mercaptoethanol in the buffer.

Executive Summary

Intracellular calcium (Ca²⁺) is a universal second messenger governing a vast array of physiological processes, from muscle contraction to neurotransmitter release. For decades, the aequorin-coelenterazine bioluminescent system has served as a gold standard for quantifying transient Ca²⁺ fluctuations in living cells. While native coelenterazine provides a reliable baseline, the demand for higher sensitivity in high-throughput screening (HTS) and drug discovery has driven the development of synthetic analogs.

This technical guide provides an in-depth analysis of Coelenterazine fcp , a highly engineered luminophore that, when complexed with the apoprotein apoaequorin, yields a photoprotein complex with a luminescence capacity 135 times greater than the native substrate [1.3]. By examining the molecular mechanism, comparative kinetics, and self-validating experimental protocols, this whitepaper equips researchers with the foundational logic required to optimize Ca²⁺ assays.

Molecular Mechanism of the Luminescence Reaction

The bioluminescence of the aequorin complex is a highly coordinated event reliant on the structural synergy between the 22 kDa apoaequorin protein and the lipophilic Coelenterazine fcp molecule[1].

The reaction is initiated during the reconstitution phase, where molecular oxygen (O₂) binds at the C-2 position of the coelenterazine's imidazopyrazinone core. Sequestered within the hydrophobic pocket of apoaequorin, this forms a highly stable peroxide intermediate[2]. The system remains in this "spring-loaded" state until the introduction of calcium ions.

When intracellular Ca²⁺ levels rise, three Ca²⁺ ions bind to the specific EF-hand domains of the apoaequorin protein[3]. This binding event triggers a critical conformational change, forcing the stable peroxide to cyclize into a highly strained, four-membered ring known as "dioxetanone"[4]. The rapid breakdown (oxidative decarboxylation) of dioxetanone yields carbon dioxide (CO₂) and the amide anion of coelenteramide fcp in an excited state[2]. The subsequent relaxation of this anion to its ground state results in the emission of a blue photon (λmax ≈ 470 nm)[4].

Mechanistic pathway of Coelenterazine fcp and Apoaequorin forming active aequorin for Ca2+ detection.

Comparative Luminescence Kinetics: Why Coelenterazine fcp?

The structural modification of the functional moieties on the coelenterazine core is highly effective in tuning its luminescent properties[2]. The "fcp" designation indicates specific functional group substitutions (fluorophenyl and cyclopentyl) that alter the electron density and steric interactions within the aequorin binding pocket.

These modifications dramatically enhance the quantum yield. As summarized in the table below, Coelenterazine fcp is optimized for assays requiring extreme sensitivity, outperforming native coelenterazine by over two orders of magnitude[5].

Quantitative Comparison of Coelenterazine Analogs (Apoaequorin Complex)

| Coelenterazine Analog | Relative Luminescence Intensity | Calcium Response Kinetics | Reference |

| Native Coelenterazine | 1x | Standard | [3] |

| Coelenterazine fcp | 135x | Fast | [3],[5] |

| Coelenterazine hcp | 190x | Very Fast | [3],[5] |

| Coelenterazine ip | 47x | Slow | [3],[5] |

| Coelenterazine f | 18x - 20x | Standard | [3],[5] |

| Coelenterazine h | 10x | Standard | [3],[5] |

| Coelenterazine i | 0.03x | Very Slow | [3],[5] |

Note: While Coelenterazine hcp offers slightly higher intensity, Coelenterazine fcp is often preferred in specific HTS applications due to its optimal balance of high sensitivity, rapid decay kinetics, and membrane permeability.

Methodological Framework: Reconstitution and Assay Validation

To ensure a self-validating and reproducible system, the experimental protocol must account for the chemical vulnerabilities of the luminophore. The following methodologies detail not just the steps, but the causality behind the buffer and solvent selections.

Causality in Experimental Design

-

Solvent Selection (Avoid DMSO): Coelenterazine fcp must be dissolved in high-purity methanol or ethanol. Dimethyl sulfoxide (DMSO) is strictly avoided because it induces auto-oxidation and structural degradation of the imidazopyrazinone core, leading to high background noise and loss of signal[1].

-

Calcium Chelation (EDTA): The reconstitution buffer must contain EDTA. Because the holo-aequorin complex is exquisitely sensitive to Ca²⁺, trace environmental calcium in buffers will trigger premature oxidation. EDTA sequesters these ions, preserving the complex until the deliberate assay trigger[6].

-

Reducing Environment (2-Mercaptoethanol): The addition of 2-mercaptoethanol (BME) maintains the crucial cysteine residues of apoaequorin in a reduced state. If these residues oxidize, the hydrophobic pocket collapses, preventing the proper binding of Coelenterazine fcp[6].

Step-by-step experimental workflow for apoaequorin reconstitution and calcium assay readout.

Protocol 4.1: In Vitro Reconstitution of Holo-Aequorin

-

Prepare the Reconstitution Buffer: Formulate a buffer containing 30 mM Tris-HCl (pH 7.6), 10 mM EDTA, and 1 µL/mL of 2-mercaptoethanol[6].

-

Prepare the Substrate: Dissolve lyophilized Coelenterazine fcp in 100% ethanol to create a 1 mg/mL stock solution. Purge the vial with argon gas before resealing to prevent atmospheric oxidation[1].

-

Complex Formation: Dilute recombinant apoaequorin into the reconstitution buffer to a concentration of 1 µg/µL. Add Coelenterazine fcp stock to achieve a final substrate concentration of 1 µg/µL[6].

-

Incubation: Incubate the mixture at 4°C in the dark for a minimum of 2 to 4 hours (or overnight) to allow the stable peroxide intermediate to fully form[6].

Protocol 4.2: Intracellular Calcium Quantification Assay

-

Cell Preparation: For in vivo applications, express apoaequorin transiently in the target cell line (e.g., via mRNA microinjection or plasmid transfection)[7].

-

In Vivo Reconstitution: Incubate the expressing cells with 5-10 µM Coelenterazine fcp in a physiological, calcium-free buffer for 2 hours. The lipophilic nature of fcp allows it to freely permeate the cell membrane[1].

-

Baseline Measurement: Transfer the cells to a luminometer microplate. Record the baseline luminescence for 10-15 seconds to establish background noise.

-

Agonist Injection & Readout: Inject the target agonist (e.g., a GPCR ligand) to trigger intracellular Ca²⁺ release. Immediately record the "flash" luminescence, as the reaction kinetics of fcp are highly rapid[3].

Applications in Drug Development

The enhanced relative luminescence capacity of the Coelenterazine fcp-apoaequorin complex makes it an indispensable tool for High-Throughput Screening (HTS) in drug discovery. It is particularly valuable for screening libraries against G-protein coupled receptors (GPCRs) that couple to the Gq pathway. Because bioluminescence requires no excitation light source, the fcp-aequorin system suffers from virtually zero background autofluorescence, allowing for the detection of weak partial agonists or allosteric modulators that would otherwise be lost in the noise of traditional fluorescent calcium dyes[4].

References

- Lighting up bioluminescence with coelenterazine: strategies and applications SciSpace URL

- Coelenterazine hcp | 123437-32-1 Benchchem URL

- Physical properties of coelenterazine analogs Biotium URL

- PubMed (NIH)

- New bioluminescent coelenterazine derivatives with various C-6 substitutions Royal Society of Chemistry URL

- Coelenterazine and Coelenterazine Derivatives Thermo Fisher Scientific URL

- Chiral deaza-coelenterazine analogs for probing a substrate-binding site in the Ca2+-binding photoprotein aequorin PLOS One URL

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. scispace.com [scispace.com]

- 3. Coelenterazine hcp | 123437-32-1 | Benchchem [benchchem.com]

- 4. New bioluminescent coelenterazine derivatives with various C-6 substitutions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01554B [pubs.rsc.org]

- 5. biotium.com [biotium.com]

- 6. Chiral deaza-coelenterazine analogs for probing a substrate-binding site in the Ca2+-binding photoprotein aequorin | PLOS One [journals.plos.org]

- 7. Reconstitution of holo-aequorin with apoaequorin mRNA and coelenterazine in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering High-Sensitivity Bioluminescence Assays: A Technical Guide to Coelenterazine fcp (CAS 123437-33-2)

Executive Summary

In the landscape of bioluminescent reporter systems and intracellular calcium monitoring, the selection of an optimal luciferin substrate dictates the sensitivity, kinetics, and dynamic range of the assay. Coelenterazine fcp (CAS 123437-33-2) is a highly engineered, synthetic analog of native coelenterazine[1]. By incorporating specific structural modifications—namely a fluorobenzyl and a cyclopentylmethyl group—this analog achieves a relative luminescence intensity 135 times greater than that of native coelenterazine when complexed with apoaequorin[2]. This whitepaper provides a comprehensive technical breakdown of Coelenterazine fcp, exploring its physicochemical properties, mechanistic pathways, and self-validating experimental protocols designed for drug development professionals and molecular biologists.

Chemical Identity and Physicochemical Properties

The structural engineering of Coelenterazine fcp directly influences its membrane permeability and binding affinity within the apoaequorin hydrophobic pocket. Table 1 summarizes the critical quantitative data required for assay formulation[3],[1].

Table 1: Physicochemical Properties of Coelenterazine fcp

| Property | Value | Clinical/Experimental Significance |

| CAS Number | 123437-33-2 | Unique chemical identifier for procurement and safety tracking[1]. |

| Molecular Formula | C25H24FN3O2 | Addition of fluorine and cyclopentyl groups increases lipophilicity[1]. |

| Molecular Weight | 417.48 g/mol | Required for precise molarity calculations during stock preparation[3]. |

| Appearance | Yellow solid | Visual indicator of compound integrity; darkening indicates oxidation[3]. |

| Extinction Coefficient | 7,500 (Aqueous) | Enables spectrophotometric validation of stock concentration[3]. |

| Solubility | MeOH, EtOH | Critical: Insoluble in water. Must be dissolved in alcohols[3]. |

| Storage Conditions | -20°C to -70°C | Must be kept desiccated, protected from light, under N2 or Ar gas[4]. |

The Causality of Solvent Selection: A critical failure point in bioluminescence assays is the use of Dimethyl Sulfoxide (DMSO) for substrate reconstitution. Researchers must strictly avoid DMSO [3]. DMSO acts as a mild oxidizing agent that facilitates the auto-oxidation of the imidazopyrazine core of coelenterazine fcp. This premature oxidation depletes the active substrate pool and generates high background autoluminescence, severely degrading the assay's signal-to-noise ratio[4].

Mechanistic Action: The Aequorin-Calcium Bioluminescence Pathway

Coelenterazine fcp is highly membrane-permeable, allowing it to cross the plasma membrane of living cells to facilitate the in vivo reassembly of the aequorin complex[3].

When Coelenterazine fcp binds to the 22 kDa apoprotein (apoaequorin) in the presence of molecular oxygen, it forms a stable, peroxide-bound intermediate[2]. Upon the influx of intracellular calcium (

Mechanism of Coelenterazine fcp-Aequorin bioluminescence upon Ca2+ binding.

Comparative Luminescent Profiling

Why choose Coelenterazine fcp over other analogs? The substitution of the native functional groups with a fluorobenzyl and a cyclopentylmethyl group optimizes hydrophobic packing within the enzyme's active site. This stabilization of the transition state during the flash reaction results in a massive surge in relative intensity.

Table 2: Luminescent Properties of Coelenterazine Analogs with Apoaequorin [2]

| Analog | Emission Max (nm) | Relative Luminescence Capacity | Relative Intensity | Half-rise Time (s) |

| Native | 465 | 1.00 | 1.00 | 0.4 - 0.8 |

| cp | 442 | 0.95 | 15 | 0.15 - 0.3 |

| fcp | 452 | 0.57 | 135 | 0.4 - 0.8 |

| hcp | 444 | 0.67 | 190 | 0.15 - 0.3 |

While the total luminescence capacity of 'fcp' is lower than native (0.57 vs 1.00), its relative intensity is 135 times higher [2]. This makes Coelenterazine fcp the premier choice for detecting minute, highly transient fluctuations in intracellular calcium where peak signal amplitude is prioritized over prolonged emission.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. Each phase includes a checkpoint to verify success before proceeding.

Stock Preparation and Storage

-

Solvent Addition: Dissolve 1 mg of Coelenterazine fcp solid in 2.39 mL of 100% Methanol (MeOH) or Ethanol (EtOH) to create a 1 mM stock solution[3],[5].

-

Inert Purge: Purge the vial with Nitrogen (

) or Argon ( -

Validation Checkpoint: Dilute a small aliquot in aqueous buffer and measure the absorbance via spectrophotometer. Using the extinction coefficient of 7,500, confirm the concentration[3]. A significant deviation indicates raw material degradation.

-

Storage: Aliquot into single-use, calcium-free plastic tubes (avoid glass, which can leach trace calcium) and store at -70°C, protected from light[3],[4].

Intracellular Calcium Kinetic Assay

Because aequorin luminescence is a "flash" reaction (the substrate is consumed and not recycled by the same enzyme), the assay requires a kinetic read[5].

Self-validating experimental workflow for intracellular calcium kinetic assays.

Step-by-Step Methodology:

-

Reconstitution: Dilute the 1 mM stock solution into the cell culture medium to a final working concentration of 5 µM[5].

-

Incubation: Incubate the apoaequorin-expressing cells with the 5 µM Coelenterazine fcp medium for 1 to 4 hours at 37°C in the dark[5]. Causality: This duration is required for the highly lipophilic fcp analog to permeate the membrane and stably complex with the intracellular apoprotein.

-

Wash Step: Gently wash the cells with assay buffer to remove excess, unbound Coelenterazine fcp[5].

-

Validation Checkpoint (Baseline Read): Place the plate in the luminometer and record the baseline luminescence. A stable, near-zero baseline confirms that extracellular auto-oxidation has been successfully mitigated. If the baseline is high, repeat the wash step[5].

-

Agonist Injection & Kinetic Read: Inject the calcium-mobilizing agonist directly into the well while simultaneously recording luminescence at 452 nm. The flash kinetics demand immediate, continuous reading to capture the peak area under the curve[5].

Troubleshooting & Assay Optimization

Understanding the causality behind assay failures allows for rapid optimization:

-

Issue: Consistently Low Signal Amplitude

-

Root Cause: Substrate degradation or incomplete aequorin reconstitution.

-

Corrective Action: Ensure the stock was not exposed to air/light. Increase incubation time to 4 hours to maximize in vivo reassembly[5].

-

-

Issue: High Background Luminescence Prior to Agonist Injection

References

-

Interchim. FluoProbes Coelenterazines. Retrieved from: [Link]

Sources

An In-depth Technical Guide to the Cell Membrane Permeability of Coelenterazine fcp

Abstract

This technical guide provides a comprehensive overview of the cell membrane permeability characteristics of coelenterazine fcp, a synthetic analog of coelenterazine widely utilized in bioluminescence-based assays. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical underpinnings of its membrane transport, offers detailed methodologies for its empirical assessment, and contextualizes its properties in relation to other coelenterazine analogs. By synthesizing fundamental principles of membrane biology with practical, field-proven insights, this guide aims to equip the reader with the necessary knowledge to effectively utilize coelenterazine fcp in live-cell and in vivo applications.

Introduction: The Significance of Coelenterazine fcp in Bioluminescence

Coelenterazine and its analogs are the cornerstone of numerous bioluminescent reporter systems, serving as the luciferin for enzymes like Renilla luciferase (Rluc) and the photoprotein aequorin.[1][2] These systems are instrumental in a vast array of applications, from reporter gene assays and BRET (Bioluminescence Resonance Energy Transfer) studies to the detection of intracellular calcium ions.[2][3] Unlike the firefly luciferin/luciferase system, the coelenterazine-based systems do not require ATP, simplifying their use in in vivo contexts.[1]

Coelenterazine fcp is a synthetic derivative of native coelenterazine that exhibits significantly enhanced luminescence intensity.[4][5] When complexed with aequorin, its luminescence can be up to 135 times higher than that of the native coelenterazine-aequorin complex.[4][5] This heightened signal output makes it an invaluable tool for sensitive detection in biological assays. A crucial prerequisite for the utility of coelenterazine fcp in live-cell applications is its ability to efficiently traverse the cell membrane to reach its intracellular targets. This guide focuses specifically on this critical characteristic: its cell membrane permeability.

Physicochemical Drivers of Coelenterazine fcp Cell Membrane Permeability

The passage of small molecules across the lipid bilayer of the cell membrane is primarily governed by a process known as passive diffusion.[6] This transport mechanism does not require cellular energy and relies on the physicochemical properties of the diffusing molecule.[7] For coelenterazine fcp, several key parameters dictate its ability to passively diffuse into cells.

2.1. The Role of Lipophilicity and Molecular Size

The molecular weight of coelenterazine fcp is 417.48 g/mol .[4] This falls within the general range considered favorable for the passive diffusion of small molecules across the cell membrane.

2.2. The Imidazopyrazinone Core and Structural Modifications

The core chemical structure of coelenterazine, an imidazopyrazinone ring system, is inherently hydrophobic, contributing to its membrane-permeant nature.[9] The various analogs of coelenterazine differ in the substitutions at specific positions on this core structure, which in turn influences their properties, including cell membrane permeability.[10] In coelenterazine fcp, specific modifications lead to its enhanced luminescent properties, and while these changes also affect its interaction with the lipid bilayer, it retains the essential characteristic of being cell-permeable.[4]

It is instructive to consider the development of cell-impermeable coelenterazine derivatives to understand the structural determinants of permeability. For instance, the addition of an anionic phosphonate group to the coelenterazine structure drastically reduces its ability to cross the cell membrane, highlighting the importance of overall charge and hydrophobicity.[9]

Comparative Permeability of Coelenterazine Analogs

The selection of a coelenterazine analog for a specific application often involves a trade-off between luminescence intensity, emission wavelength, and cell membrane permeability.[1] While coelenterazine fcp offers superior brightness, other analogs may exhibit different permeability profiles.

A study measuring the membrane permeability of eleven coelenterazine analogs using fish eggs found that f-coelenterazine had the highest permeability, reaching an intracellular concentration about five times that of the surrounding medium.[11] In contrast, e-coelenterazine showed poor permeability.[11] This underscores that even subtle structural differences among analogs can have a significant impact on their ability to enter cells.

Table 1: Physicochemical and Luminescent Properties of Selected Coelenterazine Analogs

| Coelenterazine Analog | Molecular Weight ( g/mol ) | Relative Luminescence Intensity (with aequorin) | Peak Emission Wavelength (nm) |

| Native Coelenterazine | 423.47 | 1.00 | 465 |

| Coelenterazine fcp | 417.48 | 135 | 452 |

| Coelenterazine f | 425.5 | 18 | 473 |

| Coelenterazine h | 407.5 | 10 | 475 |

| Coelenterazine cp | 415.5 | 15 | 442 |

| Coelenterazine hcp | 399.5 | 190 | 444 |

Data sourced from Biotium and Benchchem.[3][12]

Experimental Assessment of Coelenterazine fcp Cell Membrane Permeability

Quantifying the cell membrane permeability of coelenterazine fcp is essential for optimizing its use in cellular assays and for the development of new probes. Several well-established in vitro methods can be adapted for this purpose.

4.1. In Vitro Permeability Assay Workflow

The general workflow for assessing the permeability of a compound like coelenterazine fcp involves measuring its transport across a biological or artificial membrane.

Caption: General workflow for an in vitro cell permeability assay.

4.2. Detailed Protocol: Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium and is used to predict the oral absorption of drugs.[13][14]

Objective: To determine the apparent permeability coefficient (Papp) of coelenterazine fcp across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 24-well format)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Coelenterazine fcp

-

Methanol or ethanol (for stock solution)

-

Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

-

Luciferase (Renilla or other coelenterazine-utilizing luciferase)

-

Luminometer

Methodology:

-

Cell Culture:

-

Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².

-

Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

-

-

Preparation of Coelenterazine fcp Solution:

-

Prepare a stock solution of coelenterazine fcp in methanol or ethanol. Note: Avoid using DMSO as it can affect the stability of coelenterazine.[4]

-

Dilute the stock solution in pre-warmed HBSS to the final desired concentration (e.g., 10 µM).

-

-

Permeability Assay (Apical to Basolateral):

-

Gently wash the Caco-2 monolayers with pre-warmed HBSS.

-

Add fresh HBSS to the basolateral (receiver) chamber.

-

Add the coelenterazine fcp working solution to the apical (donor) chamber.

-

Incubate the plate at 37°C on an orbital shaker.

-

At designated time points (e.g., 30, 60, 90, and 120 minutes), collect an aliquot from the basolateral chamber. Replace the collected volume with fresh HBSS.

-

-

Quantification of Coelenterazine fcp:

-

To each collected sample, add a known amount of a stable coelenterazine-utilizing luciferase.

-

Immediately measure the luminescence using a luminometer.

-

Create a standard curve using known concentrations of coelenterazine fcp to determine the concentration in the collected samples.

-

-

Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the steady-state flux of coelenterazine fcp across the monolayer (µmol/s).

-

A is the surface area of the membrane (cm²).

-

C₀ is the initial concentration of coelenterazine fcp in the donor chamber (µmol/cm³).

-

4.3. Alternative Method: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that measures the permeability of a compound across an artificial lipid membrane.[15] It is a higher-throughput and more cost-effective method for assessing passive diffusion.

Principle: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The transport of the compound from a donor well, through the lipid membrane, to an acceptor well is measured.

Adaptation for Coelenterazine fcp: The procedure is similar to the Caco-2 assay, with the Caco-2 monolayer being replaced by the artificial membrane. Quantification of coelenterazine fcp in the acceptor well is performed using a luciferase-based luminescence assay as described above.

Factors Influencing Experimental Outcomes

Several factors can influence the measurement of coelenterazine fcp permeability and its performance in live-cell assays.

-

Solvent Choice: Coelenterazine is unstable in DMSO.[4] Stock solutions should be prepared in methanol or ethanol and stored at low temperatures (-20°C or -80°C) under an inert gas to prevent oxidation.[4]

-

Autoluminescence: Coelenterazine and its analogs can exhibit auto-oxidation, leading to background luminescence.[1] This is particularly relevant in serum-containing media.[10] It is crucial to include appropriate controls (e.g., coelenterazine fcp in media without cells) to correct for background signal.

-

Efflux Pumps: While coelenterazine is generally believed to enter cells via passive diffusion, the possibility of it being a substrate for efflux transporters (e.g., P-glycoprotein) cannot be entirely ruled out without specific investigation. Bidirectional Caco-2 assays (measuring transport from basolateral to apical) can be performed to assess the potential for active efflux.[13]

Conclusion and Future Perspectives

Coelenterazine fcp stands out as a high-intensity bioluminescent probe with the requisite cell membrane permeability for live-cell and in vivo imaging. Its ability to passively diffuse across the cell membrane is a key attribute that enables its widespread use. A thorough understanding of its permeability characteristics, underpinned by the principles of passive diffusion and confirmed through empirical assays like the Caco-2 and PAMPA methods, is crucial for its effective application.

Future research may focus on a more precise determination of the physicochemical properties of coelenterazine fcp, such as its LogP value, and a detailed investigation into its potential interactions with membrane transporters. The development of novel coelenterazine analogs will likely continue to balance the optimization of luminescence properties with favorable pharmacokinetics, including enhanced cell permeability and tissue distribution.

References

-

Characterization of Coelenterazine Analogs for Measurements of Renilla Luciferase Activity in Live Cells and Living Animals. (2018). ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Coelenterazine. Retrieved from [Link]

-

Cooper, G. M. (2000). The Cell: A Molecular Approach. 2nd edition. Sinauer Associates. Retrieved from [Link]

-

Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

- Shimomura, O., et al. (1997). Membrane permeability of coelenterazine analogues measured with fish eggs. Biochemical Journal, 326(Pt 2), 297–298.

- Kansy, M., et al. (2002). Physicochemical high throughput screening: parallel artificial membrane permeability assay in the description of passive absorption processes. Journal of medicinal chemistry, 45(8), 1712–1722.

-

Frallicciardi, J. (n.d.). Passive membrane permeation of small molecules. University of Groningen. Retrieved from [Link]

-

Khan Academy. (n.d.). Passive transport and active transport across a cell membrane. Retrieved from [Link]

-

Lee, C. H., et al. (2023). Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. MDPI. Retrieved from [Link]

-

Development of cell-impermeable coelenterazine derivatives. (2013). ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Passive transport. Retrieved from [Link]

-

JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

-

Coelenterazine Analogs for Bioassays and Molecular Imaging. (2025). MDPI. Retrieved from [Link]

-

A synthetic luciferin improves bioluminescence imaging in live mice. (n.d.). ResearchGate. Retrieved from [Link]

-

Biology LibreTexts. (2021). 5.4: Passive Transport Across Membranes. Retrieved from [Link]

- Wang, Y., & Chipot, C. (2021). Membrane permeability of small molecules from unbiased molecular dynamics simulations. The Journal of chemical physics, 155(12), 124106.

- Frallicciardi, J., et al. (2022). Determining small-molecule permeation through lipid membranes.

-

New bioluminescent coelenterazine derivatives with various C-6 substitutions. (2017). Royal Society of Chemistry. Retrieved from [Link]

-

Study.com. (n.d.). Passive Transport Definition, Types & Examples. Retrieved from [Link]

-

Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor. (n.d.). PMC. Retrieved from [Link]

-

Moon Garden. (2025). Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. Medium. Retrieved from [Link]

-

Determining small-molecule permeation through lipid membranes. (n.d.). Nature. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

Sources

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. Coelenterazine - Wikipedia [en.wikipedia.org]

- 3. biotium.com [biotium.com]

- 4. biotium.com [biotium.com]

- 5. biotium.com [biotium.com]

- 6. Transport of Small Molecules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Passive transport - Wikipedia [en.wikipedia.org]

- 8. New bioluminescent coelenterazine derivatives with various C-6 substitutions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01554B [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Bioluminescence Assay for Detecting Cell Surface Membrane Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Caco-2 Permeability | Evotec [evotec.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Reconstitution and Handling of Coelenterazine fcp in Methanol

Abstract

This comprehensive guide provides a detailed protocol for the reconstitution, handling, and storage of Coelenterazine fcp, a synthetic analog of coelenterazine utilized in bioluminescence-based assays. Coelenterazine fcp is a high-quantum-yield substrate for luciferases such as Renilla and photoproteins like aequorin, offering significantly enhanced light output compared to its native counterpart.[1][2] Adherence to this protocol is critical for maintaining the integrity and activity of the compound, ensuring reproducible and reliable experimental results for researchers, scientists, and drug development professionals.

Introduction: The Significance of Coelenterazine fcp in Bioluminescence Assays

Coelenterazine fcp, with the chemical formula C₂₅H₂₄FN₃O₂, is a synthetic derivative of coelenterazine distinguished by its heightened luminescence intensity, which can be up to 135 times greater than that of native coelenterazine.[2][3] This property makes it an invaluable tool for sensitive biological applications, including Bioluminescence Resonance Energy Transfer (BRET) assays to study protein-protein interactions, reporter gene assays for monitoring gene expression, and the measurement of intracellular calcium concentrations.[4][5]

The mechanism of light emission involves the oxidative decarboxylation of the imidazopyrazinone core of coelenterazine, a reaction catalyzed by luciferases or initiated by calcium binding to photoproteins.[6][7] The choice of solvent for reconstituting lyophilized Coelenterazine fcp is a critical determinant of its stability and performance. Methanol is the recommended solvent due to its ability to effectively solubilize the compound while minimizing degradation. Conversely, solvents like dimethyl sulfoxide (DMSO) must be avoided as they can oxidize and inactivate coelenterazine.[3][8]

This application note will provide a step-by-step protocol for the proper reconstitution of Coelenterazine fcp in methanol, along with essential guidelines for its handling and storage to preserve its high-purity and luminescent activity.

Material and Equipment

Materials:

-

Coelenterazine fcp (lyophilized powder)

-

Anhydrous Methanol (MeOH), ≥99.8% purity

-

Inert gas (Argon or Nitrogen)

-

Light-blocking, airtight storage vials (amber or wrapped in foil)

-

Pipette and precision tips

Equipment:

-

Laminar flow hood or a clean, draft-free workspace

-

Vortex mixer

-

Freezer (-20°C for short-term and -80°C for long-term storage)[9]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for Coelenterazine fcp:

| Parameter | Value | Source(s) |

| Molecular Weight | 417.48 g/mol | [2] |

| Solubility in Methanol | 1 mg/mL | |

| Excitation Maximum | ~430 nm | [3] |

| Emission Maximum | ~452 nm | [3][10] |

| Recommended Storage (Solid) | -20°C or -70°C, desiccated, under inert gas | [3][9] |

| Recommended Storage (Solution) | < -70°C, under inert gas | [3][11] |

Experimental Protocol: Reconstitution of Coelenterazine fcp

This protocol details the precise steps for reconstituting lyophilized Coelenterazine fcp to a desired stock concentration. The causality behind each step is explained to ensure optimal results.

Pre-Reconstitution Preparations

-

Equilibration of Coelenterazine fcp: Before opening, allow the vial of lyophilized Coelenterazine fcp to equilibrate to room temperature for at least 15-20 minutes. This critical step prevents the condensation of atmospheric moisture onto the hygroscopic powder, which can lead to hydrolysis and degradation.[12]

-

Solvent Preparation: Use only anhydrous methanol of high purity. The presence of water can accelerate the auto-oxidation of coelenterazine.[13]

-

Inert Gas: Have a source of dry argon or nitrogen gas ready. Purging the vial with an inert gas displaces oxygen, a key component in the oxidative degradation of the molecule.[3][9]

Reconstitution Workflow Diagram

Caption: Workflow for the reconstitution and storage of Coelenterazine fcp.

Step-by-Step Reconstitution Procedure

-

Calculate Required Volume: Determine the volume of methanol needed to achieve the desired stock concentration. A common stock concentration is 1 mg/mL.

-

Example Calculation for a 1 mg/mL stock solution from a 1 mg vial: Add 1 mL of anhydrous methanol.

-

-

Solvent Addition: In a clean environment, carefully open the vial of Coelenterazine fcp. Using a precision pipette, add the calculated volume of anhydrous methanol.

-

Dissolution: Tightly cap the vial and vortex gently until the yellow solid is completely dissolved.[1] Visually inspect the solution to ensure there are no undissolved particles.

-

Inert Gas Purge: Immediately after dissolution, purge the headspace of the vial with a gentle stream of argon or nitrogen for 15-30 seconds. This step is crucial for displacing atmospheric oxygen and prolonging the stability of the solution.[3]

-

Secure Sealing: Tightly seal the vial to prevent any gas exchange and solvent evaporation.

Post-Reconstitution Handling and Storage

The stability of the reconstituted Coelenterazine fcp solution is paramount for the success of downstream applications.

Aliquoting

To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in light-blocking vials.

Storage

-

Long-term Storage: For long-term storage, the aliquots should be stored at or below -70°C.[3][9] Under these conditions, the solution remains stable for an extended period.

-

Short-term Storage: For frequent use, aliquots can be stored at -20°C, but for no longer than a few weeks.[1][2]

-

Protection from Light: Coelenterazine fcp is light-sensitive. Always store vials in the dark, either by using amber vials or by wrapping them in aluminum foil.[3][12]

-

Calcium-Free Environment: When stored in solution, it is advisable to avoid glass containers to prevent potential calcium leaching, which could trigger luminescence in certain assay systems.[3][9]

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle Coelenterazine fcp in a well-ventilated area.

-

In case of contact with skin or eyes, wash the affected area thoroughly with water and seek medical advice.[9]

-

Consult the Safety Data Sheet (SDS) for comprehensive safety information.[9]

Troubleshooting

| Issue | Potential Cause | Solution |

| Low Luminescence Signal | Degraded Coelenterazine fcp | Ensure proper storage conditions were maintained. Prepare a fresh stock solution. |

| Incorrect concentration | Verify calculations and dilutions. Determine the concentration of the stock solution spectrophotometrically if necessary.[3][12] | |

| High Background Signal | Auto-oxidation of Coelenterazine fcp | Prepare fresh working solutions immediately before use. Minimize exposure to light and air. |

| Contamination | Use high-purity solvents and clean labware. | |

| Precipitation in Working Solution | Low aqueous solubility | Prepare fresh dilutions in assay buffer immediately prior to the experiment.[8] |

Conclusion

The enhanced luminescent properties of Coelenterazine fcp make it a superior substrate for a variety of bioluminescence-based assays. The protocol outlined in this application note provides a robust framework for the reconstitution and handling of this sensitive compound. By understanding the rationale behind each step—from the necessity of anhydrous methanol to the critical role of an inert atmosphere—researchers can ensure the integrity and optimal performance of Coelenterazine fcp, leading to high-quality, reproducible data in their scientific endeavors.

References

-

Interchim. (n.d.). Coelenterazines. Retrieved from [Link]

- Creton, R. (2013). Reconstitution of holo-aequorin with apoaequorin mRNA and coelenterazine in zebrafish embryos. Cold Spring Harbor Protocols, 2013(5), 456-460.

-

Interchim. (n.d.). Coelenterazines. Retrieved from [Link]

- Wang, Y., et al. (2017). New bioluminescent coelenterazine derivatives with various C-6 substitutions. RSC Advances, 7(63), 39845-39850.

-

Wikipedia. (n.d.). Coelenterazine. Retrieved from [Link]

- Li, L., et al. (2016). Lighting up bioluminescence with coelenterazine: strategies and applications. Organic & Biomolecular Chemistry, 14(21), 4816-4825.

-

Royal Society of Chemistry. (2016). Lighting up bioluminescence with coelenterazine: strategies and applications. Retrieved from [Link]

-

MDPI. (2025, March 7). Coelenterazine Analogs for Bioassays and Molecular Imaging. Retrieved from [Link]

Sources

- 1. thomassci.com [thomassci.com]

- 2. thomassci.com [thomassci.com]

- 3. biotium.com [biotium.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Biotium Coelenterazine FCP, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 6. New bioluminescent coelenterazine derivatives with various C-6 substitutions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01554B [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. interchim.fr [interchim.fr]

- 9. biotium.com [biotium.com]

- 10. biotium.com [biotium.com]

- 11. biotium.com [biotium.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Coelenterazine native [nanolight.com]

Optimizing Coelenterazine fcp concentration for aequorin regeneration

Application Note: Optimizing Coelenterazine-fcp Concentration for High-Sensitivity Aequorin Regeneration in Intracellular Calcium Assays

Mechanistic Principles of the Aequorin-Coelenterazine System

The aequorin bioluminescence system is a highly sensitive, genetically encodable method for monitoring intracellular calcium (Ca²⁺) dynamics. Unlike fluorescent dyes, aequorin does not require external illumination, thereby eliminating autofluorescence and photobleaching, which significantly enhances the signal-to-noise ratio in complex biological matrices[1].

Active aequorin is a photoprotein complex formed by the non-covalent assembly of three components: the 21 kDa apoaequorin apoprotein, molecular oxygen (O₂), and a luciferin molecule known as coelenterazine (CTZ)[2]. The regeneration process involves the hydrophobic binding of CTZ into the core of apoaequorin, where it reacts with O₂ to form a stable peroxide intermediate[2]. Upon agonist stimulation, intracellular Ca²⁺ levels rise and bind to the three EF-hand domains of the aequorin complex[2]. This binding triggers a conformational shift that catalyzes the oxidative decarboxylation of CTZ into coelenteramide, releasing carbon dioxide and a photon of blue light[2].

Why Coelenterazine-fcp? Native coelenterazine is highly effective for standard assays, but demanding applications—such as detecting minute Ca²⁺ transients or working with hard-to-transfect primary cells—require enhanced quantum yields. Coelenterazine-fcp (CTZ-fcp) is a synthetic analog featuring fluorine and cyclopentyl modifications[3]. These structural changes alter the binding kinetics within the apoaequorin hydrophobic pocket and stabilize the excited state of the resulting coelenteramide, yielding a luminescence intensity 135 times higher than that of the native complex[3].

Aequorin regeneration and calcium-triggered bioluminescence pathway using Coelenterazine-fcp.

Comparative Photophysical Properties of Coelenterazine Analogs

To contextualize the selection of CTZ-fcp, the following table summarizes the quantitative performance metrics of widely used coelenterazine analogs when complexed with apoaequorin. CTZ-fcp provides an optimal balance of extreme brightness and a favorable emission wavelength for standard photomultiplier tubes (PMTs).

| Coelenterazine Analog | Relative Luminescence Intensity | Emission Maximum (nm) | Response Time to Ca²⁺ | Key Application Advantage |

| Native | 1x | 466 | Standard | Baseline standard for high-expression systems[3]. |

| cp | 15x | 444 | Faster | Faster kinetic tracking of rapid Ca²⁺ spikes[4]. |

| f | 18x - 20x | ~474 | Fast | Highest cell membrane permeability[3]. |

| fcp | 135x | 452 | Fast | Extreme sensitivity for low-expression/low-Ca²⁺ targets [3]. |

| hcp | 190x | 444 | Fast | Maximum absolute brightness[2]. |

(Data consolidated from Biotium and Interchim technical specifications[3],[2],[5])

Strategic Optimization of CTZ-fcp Concentration

The regeneration of apoaequorin into active aequorin is a bimolecular reaction dependent on the intracellular concentration of both the apoprotein and CTZ-fcp. Optimizing the loading concentration of CTZ-fcp is critical due to the following causal relationships:

-

Sub-optimal Concentration (< 1 µM): Fails to drive the regeneration equilibrium forward. A large fraction of apoaequorin remains inactive, compressing the dynamic range of the assay and leading to false negatives during weak agonist stimulation.

-

Supra-optimal Concentration (> 10 µM): Excess, unbound CTZ-fcp undergoes enzyme-independent auto-oxidation in the aqueous assay buffer. This autoluminescence drastically raises the baseline noise. Furthermore, the higher volume of carrier solvent required to deliver >10 µM concentrations can induce cellular stress or toxicity.

-

Solvent Causality: CTZ analogs must be reconstituted in methanol or absolute ethanol (> 1 mg/mL)[5]. Do not use DMSO (dimethylsulfoxide), as the imidazopyrazinone core of coelenterazine is highly unstable and prone to rapid degradation in DMSO[5]. Additionally, aqueous solutions must be strictly calcium-free, necessitating the avoidance of glass containers which can leach trace Ca²⁺ and prematurely trigger the reaction[5].

Self-Validating Experimental Protocol: Intracellular Calcium Measurement

This protocol is engineered as a self-validating system. By incorporating a baseline read and a terminal digitonin lysis step, the assay mathematically normalizes well-to-well variations in cell number, transduction efficiency, and CTZ loading, ensuring that the resulting data reflects absolute Ca²⁺ mobilization[2].

Phase 1: Reagent Preparation (Strictly Light and Air Sensitive)

-

Stock Solution: Dissolve lyophilized CTZ-fcp in absolute ethanol or methanol to a concentration of 1 mM to 5 mM[5].

-

Storage: Purge the vial with inert gas (nitrogen or argon) to prevent oxidative degradation. Store aliquots at -70°C, protected from light[5].

-

Working Solution: Dilute the stock solution into a Ca²⁺-compatible, phenol red-free assay buffer (e.g., Krebs-Ringer Buffer or Tyrode's solution) immediately prior to use[2].

Phase 2: Cell Loading and Aequorin Regeneration

-

Cell Preparation: Harvest mammalian cells expressing apoaequorin (via stable transfection or BacMam viral delivery) and resuspend them in assay buffer at a density of

cells/mL[2]. -

CTZ-fcp Titration (Optimization Step): Aliquot cells and add CTZ-fcp to final concentrations of 1 µM, 2.5 µM, 5 µM, and 10 µM.

-

Incubation: Incubate the cell suspension in the dark at room temperature (or 37°C depending on cell type) for 2 to 4 hours with gentle agitation[6]. This duration is required for the hydrophobic CTZ-fcp to permeate the cell membrane and fully assemble with apoaequorin.

Phase 3: Assay Execution and Internal Validation

-

Dispensing: Transfer 50 µL of the loaded cell suspension into a white, opaque 96-well or 384-well microplate.

-

Baseline Measurement: Read the plate in a luminescence microplate reader for 10–20 seconds to establish the resting baseline. Validation check: High baseline indicates either Ca²⁺ leakage in the buffer or auto-oxidation from excessive CTZ-fcp.

-

Agonist Injection: Using an automated fluidics system, inject 50 µL of the test agonist (e.g., GPCR ligand). Record the kinetic luminescence response (flash signal) for 30–60 seconds[6].

-

Terminal Lysis (Total Luminescence): Inject 50 µL of a lysis buffer containing 100 µM Digitonin and 10 mM CaCl₂[2]. Record the massive burst of light until the signal returns to baseline (typically 10-20 seconds). Validation check: Digitonin permeabilizes the membrane, allowing saturating Ca²⁺ to consume 100% of the remaining active aequorin, providing the

value[2].

Self-validating experimental workflow for intracellular calcium assays using CTZ-fcp.

Phase 4: Data Analysis (Fractional Luminescence)

To isolate the true biological response from experimental noise, calculate the fractional luminescence (

- : Luminescence intensity at a given time point after agonist injection.

- : The integral of all light emitted from the point of agonist injection through the completion of the digitonin lysis phase.

By plotting

References

-

Interchim.fr . Coelenterazines - Interchim. Retrieved from [Link]

-

Interchim.fr . FluoProbes Coelenterazines - Interchim. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Intracellular Calcium Detection Using Coelenterazine fcp

Executive Summary

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger central to numerous physiological processes, most notably in G-protein-coupled receptor (GPCR) signaling. While fluorescent dyes are common, the bioluminescent aequorin system offers superior dynamic range and minimal background interference. This application note provides a comprehensive, causality-driven guide to utilizing Coelenterazine fcp —a synthetic fluorocyclopentyl derivative of native coelenterazine—which delivers a massive signal amplification critical for high-throughput screening (HTS) and the detection of minute Ca²⁺ transients[1].

Mechanistic Grounding: The Aequorin-Coelenterazine fcp Complex

Apoaequorin is a 22 kDa calcium-binding photoprotein derived from marine organisms[1]. To become functionally active, it must form a complex with molecular oxygen and a luminophore—coelenterazine.

When intracellular Ca²⁺ levels rise (e.g., via IP3-mediated endoplasmic reticulum release), calcium ions bind to the EF-hand motifs of the aequorin complex. This binding induces a conformational change that triggers the oxidation of coelenterazine into coelenteramide. The reaction releases CO₂ and emits a photon of blue light (~465-473 nm)[2].

While native coelenterazine is effective for a broad range of calcium concentrations (~0.1 µM to >100 µM)[3], it often lacks the sensitivity required for low-expression endogenous receptors. Coelenterazine fcp (C₂₅H₂₄FN₃O₂, MW: 417.48) structurally modifies the native compound to dramatically increase quantum yield[4]. The luminescence intensity of the fcp-aequorin complex is 135 times higher than that of the aequorin complex formed from native coelenterazine[1][5]. Furthermore, it is highly membrane-permeable, facilitating efficient in vivo reassembly of the active complex within living cells[5].

Quantitative Comparison of Coelenterazine Analogs

Selecting the correct analog is a function of balancing signal intensity with reaction kinetics. The table below summarizes the quantitative luminescent properties of key coelenterazine derivatives to justify the selection of fcp for high-sensitivity assays.

| Coelenterazine Analog | Relative Luminescence Intensity | Half-Rise Time (s) | Key Application / Characteristic |

| Native | 1.0 | 0.4 - 0.8 | Standard baseline; broad dynamic range. |

| cp | 15.0 | 0.15 - 0.3 | Faster response time to calcium. |

| f | 18.0 | 0.4 - 0.8 | Highly cell permeant; 8 nm longer emission. |

| h | > 10.0 | - | Dual substrate for Renilla luciferase. |

| fcp | 135.0 | - | Massive signal amplification; ideal for low Ca²⁺. |

| hcp | 190.0 | Fast | Highest intensity; rapid kinetic burst. |

Data synthesized from Biotium and Cosmo Bio technical specifications[3][5].

Experimental Workflow & Signaling Pathway

The following diagram illustrates both the biological signaling pathway and the corresponding experimental workflow. It highlights the critical self-validation step required to ensure data integrity.

Fig 1: Coelenterazine fcp experimental workflow and Ca2+-dependent luminescent signaling pathway.

Protocol: Self-Validating High-Sensitivity Calcium Assay

To guarantee reproducibility and scientific rigor, this protocol is designed as a self-validating system . By incorporating a terminal lysis step, the assay normalizes the transient luminescent signal against the total biosensor expression in each specific well, eliminating artifacts caused by variable cell plating or transfection efficiency.

Step 1: Reagent Preparation (Strict Solvent Constraints)

-

Action: Dissolve lyophilized Coelenterazine fcp in absolute Methanol (MeOH) or Ethanol (EtOH) to create a 5 mM stock solution.

-

Causality: You must NOT use DMSO (dimethylsulfoxide). Coelenterazine analogs are chemically unstable in DMSO and will rapidly degrade, leading to false negatives or severely depressed assay windows[5].

-

Storage: The solution is highly susceptible to oxidation by air. Store aliquots at ≤ -70°C under an inert gas (nitrogen or argon) and protect from light[5].

-

Quantification: Verify the exact stock concentration using spectrophotometry. In an aqueous solution, the molar extinction coefficient (ε) is 7500 M⁻¹ cm⁻¹[5].

Step 2: Cell Loading and In Vivo Reconstitution

-

Action: Harvest apoaequorin-expressing cells and resuspend them in a strictly calcium-free assay buffer (e.g., HBSS without Ca²⁺/Mg²⁺, supplemented with 0.1% BSA and 0.5 mM EDTA).

-

Action: Add Coelenterazine fcp to a final concentration of 5 µM. Incubate in the dark at room temperature with gentle agitation for 2 to 4 hours.

-

Causality: Because fcp is membrane-permeable, it diffuses into the cytosol and spontaneously binds to apoaequorin[5]. The absence of extracellular calcium during this step is critical; trace calcium (often leached from glass containers) will prematurely trigger the oxidation of the reconstituted complex, depleting your signal before the assay begins[5]. Always use plasticware.

Step 3: Assay Execution (Kinetic Read)

-

Action: Transfer the loaded cells to a white opaque 96- or 384-well microplate (to maximize signal reflection and prevent well-to-well crosstalk).

-

Action: Using a luminometer with automated injectors, inject the test compound/agonist.

-

Action: Record the flash luminescence continuously for 20–30 seconds. Because the fcp complex yields a signal 135 times higher than native coelenterazine, ensure your detector's gain is calibrated to avoid signal saturation[1][4].

Step 4: System Self-Validation (Fractional Luminescence Normalization)

-

Action: Immediately following the 30-second kinetic read, use a second automated injector to add a lysis buffer consisting of 0.1% Triton X-100 and 50 mM CaCl₂ .

-

Action: Record the resulting massive luminescent flash for an additional 10–15 seconds.

-

Causality: Triton X-100 lyses the cell membrane, exposing all remaining unreacted aequorin to the saturating 50 mM Ca²⁺. This forces the immediate discharge of the entire biosensor pool.

-

Data Processing: Calculate the Fractional Luminescence (

), where

References

1.[1] Interchim - Coelenterazines. Interchim.fr. Available at: 2.[4] Fisher Scientific - Biotium Coelenterazine FCP. Fishersci.com. Available at: 3.[5] Biotium - Coelenterazine fcp Product and Safety Data Sheet. Biotium.com. Available at: 4.[3] Cosmo Bio - Physical properties of coelenterazine analogs. Cosmobio.co.jp. Available at: 5.[2] SciSpace - Lighting up bioluminescence with coelenterazine: strategies and applications. Scispace.com. Available at:

Sources

Application Note: High-Sensitivity In Vivo Calcium Monitoring in Zebrafish Using the Aequorin-Coelenterazine fcp System

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The zebrafish (Danio rerio) has become an indispensable vertebrate model for in vivo studies of developmental biology, neurobiology, and pathophysiology, largely due to its optical transparency and genetic tractability.[1][2] Monitoring intracellular calcium (Ca²⁺) dynamics is critical to understanding these processes. While fluorescent Ca²⁺ indicators are widely used, they can be limited by phototoxicity and motion artifacts.[3][4] This guide details a powerful alternative: a bioluminescence-based system using the photoprotein aequorin and a high-efficiency substrate, Coelenterazine fcp. By expressing the apoaequorin protein in transgenic zebrafish, researchers can reconstitute the functional Ca²⁺ sensor in vivo by simple administration of Coelenterazine fcp. Upon binding to Ca²⁺, the aequorin complex oxidizes the coelenterazine substrate, emitting light in a reaction that does not require external excitation, thereby eliminating phototoxicity.[5][6] We provide the scientific principles, validated protocols, and expert insights for leveraging the exceptional brightness of Coelenterazine fcp to perform high-sensitivity, long-term Ca²⁺ monitoring in live zebrafish larvae.

Principle of the Assay: The Aequorin-Bioluminescence System

The core of this technique is the Ca²⁺-sensitive photoprotein aequorin, originally isolated from the jellyfish Aequorea victoria.[7] The system is comprised of two components: the 22 kDa protein component, apoaequorin, and the luminophore substrate, coelenterazine.[8] In this application, transgenic zebrafish are engineered to express apoaequorin in specific tissues or ubiquitously.[9][10]

The functional photoprotein is formed only after the apoaequorin binds with coelenterazine and molecular oxygen in a process called reconstitution.[3][11] This reconstituted aequorin complex remains in a stable, low-activity state until it encounters Ca²⁺. Aequorin contains three EF-hand Ca²⁺-binding sites.[8] The binding of Ca²⁺ induces a conformational change that triggers the rapid oxidation of the coelenterazine molecule, resulting in the production of coelenteramide, CO₂, and a flash of blue light (λmax ≈ 469 nm).[8][12]

The choice of coelenterazine analog is critical for assay performance. While native coelenterazine is effective, synthetic analogs have been developed to enhance properties like light output and Ca²⁺ affinity.[13][14] Coelenterazine fcp is a premier analog, yielding a luminescence intensity 135 times higher than that of native coelenterazine when complexed with apoaequorin, making it ideal for detecting subtle Ca²⁺ changes or signals from small cell populations in vivo.[13]

Detailed Protocols

Protocol 1: Zebrafish Larvae Preparation

Causality: This protocol uses transgenic zebrafish that express apoaequorin. It is crucial to use healthy, developmentally staged larvae and to prevent pigment formation, which can absorb emitted light.

-

Select Zebrafish Line: Use an established transgenic line expressing apoaequorin in the tissue of interest (e.g., Tg(myl7:GA) for cardiomyocytes, Tg(fabp10a:apoaequorin) for hepatocytes). [3]2. Raise Embryos: Raise embryos at 28.5°C in standard E3 embryo medium.

-

Prevent Pigmentation: If not using a pigment-deficient strain (e.g., casper), add 0.003% N-phenylthiourea (PTU) to the E3 medium starting at 24 hours post-fertilization (hpf) to inhibit melanin synthesis. [3]4. Staging: Select healthy, non-malformed larvae at the desired developmental stage for the experiment (typically 3-5 days post-fertilization, dpf). [3]

Protocol 2: Coelenterazine fcp Reconstitution